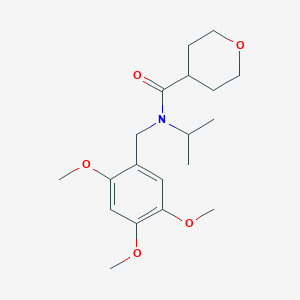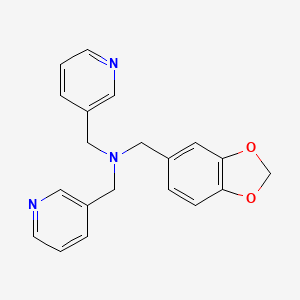
N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide, also known as PFT-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmacology, biochemistry, and physiology. PFT-1 is a pyranocarboxamide derivative that has been synthesized using a multistep process involving several chemical reactions.
作用機序
The mechanism of action of N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to involve the inhibition of the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition by N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide leads to the accumulation of DNA damage and subsequent cell death.
Biochemical and Physiological Effects
N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the migration and invasion of cancer cells. N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide in lab experiments is its high potency and specificity towards PARP inhibition. However, one limitation is that N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide is not very soluble in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research involving N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide. One area of interest is the development of N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide analogs with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide's potential applications in other areas, such as cardiovascular disease and inflammation. Additionally, further studies are needed to fully elucidate the mechanism of action of N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide and its potential interactions with other cellular pathways.
合成法
The synthesis of N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide involves a multistep process that begins with the protection of the hydroxy group of 2,4,5-trimethoxybenzaldehyde using di-tert-butyl dicarbonate. The resulting product is then reacted with isopropylamine to obtain N-isopropyl-2,4,5-trimethoxybenzylamine. This intermediate is then converted to the corresponding pyran using 4-pentenoic acid and trifluoroacetic acid. The final step involves the formation of the carboxamide group using isobutyl chloroformate and triethylamine.
科学的研究の応用
N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In pharmacology, N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide has been shown to exhibit significant antitumor activity in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. N-isopropyl-N-(2,4,5-trimethoxybenzyl)tetrahydro-2H-pyran-4-carboxamide has also been shown to have potential applications in neurodegenerative diseases, as it has been found to protect neuronal cells from oxidative stress-induced damage.
特性
IUPAC Name |
N-propan-2-yl-N-[(2,4,5-trimethoxyphenyl)methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO5/c1-13(2)20(19(21)14-6-8-25-9-7-14)12-15-10-17(23-4)18(24-5)11-16(15)22-3/h10-11,13-14H,6-9,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLRWINIGHEEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=C(C=C1OC)OC)OC)C(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(acetylamino)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5905901.png)
![2-[(2-chlorobenzyl)thio]-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5905919.png)

![4-[benzyl(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]butan-1-ol](/img/structure/B5905939.png)
![N-ethyl-N-[2-(2-fluorophenoxy)ethyl]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5905948.png)

![N-(1,1-dimethyl-2-{methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B5905957.png)
![{[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B5905960.png)
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B5905962.png)
![2-({2-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}thio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5905966.png)
![2-{1-[1-(3-thienylsulfonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B5905970.png)
![4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol](/img/structure/B5905985.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5905987.png)
